molecular formula C13H14N4OS B2586235 5-(1{H}-indol-3-yl)-4-(2-methoxyethyl)-4{H}-1,2,4-triazole-3-thiol CAS No. 887206-14-6

5-(1{H}-indol-3-yl)-4-(2-methoxyethyl)-4{H}-1,2,4-triazole-3-thiol

Cat. No.: B2586235
CAS No.: 887206-14-6
M. Wt: 274.34
InChI Key: KKUPRNIYWHCGCL-UHFFFAOYSA-N
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Description

5-(1{H}-indol-3-yl)-4-(2-methoxyethyl)-4{H}-1,2,4-triazole-3-thiol: is a synthetic organic compound that combines an indole moiety with a triazole ring and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1{H}-indol-3-yl)-4-(2-methoxyethyl)-4{H}-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Triazole Ring Formation: The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.

    Thiol Group Introduction: The thiol group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by a thiol group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can undergo reduction reactions under specific conditions.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 5-(1{H}-indol-3-yl)-4-(2-methoxyethyl)-4{H}-1,2,4-triazole-3-thiol is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(1{H}-indol-3-yl)-4-(2-methoxyethyl)-4{H}-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The indole moiety can interact with biological receptors, while the triazole ring and thiol group can form covalent bonds with enzymes or other proteins, potentially inhibiting their activity. This multi-faceted interaction makes it a potent compound for various biological applications.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1{H}-indol-3-yl)-4-phenyl-4{H}-1,2,4-triazole-3-thiol
  • 5-(1{H}-indol-3-yl)-4-methyl-4{H}-1,2,4-triazole-3-thiol
  • 5-(1{H}-indol-3-yl)-4-ethyl-4{H}-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 5-(1{H}-indol-3-yl)-4-(2-methoxyethyl)-4{H}-1,2,4-triazole-3-thiol is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for further research and development.

Properties

IUPAC Name

3-(1H-indol-3-yl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-18-7-6-17-12(15-16-13(17)19)10-8-14-11-5-3-2-4-9(10)11/h2-5,8,14H,6-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUPRNIYWHCGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NNC1=S)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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